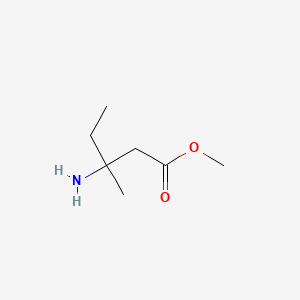

Methyl 3-amino-3-methylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-7(2,8)5-6(9)10-3/h4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKIEOBCNUGBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Methyl 3-amino-3-methylpentanoate

The laboratory-scale synthesis of this compound and its derivatives is well-documented, with esterification of the parent amino acid being a key step. The formation of its hydrochloride salt is also a common practice, facilitating handling and purification.

Esterification Processes of Amino Acid Precursors

The primary precursor for the synthesis of this compound is the amino acid 3-amino-3-methylpentanoic acid. nih.gov The direct esterification of this amino acid with methanol (B129727) is a fundamental step. This reaction is typically acid-catalyzed. A common method involves the use of reagents like thionyl chloride in methanol or a mixture of trimethylchlorosilane and methanol. mdpi.compsu.edu The trimethylchlorosilane/methanol system is often favored due to its mild reaction conditions and operational simplicity, leading to good to excellent yields of the corresponding amino acid methyl ester hydrochloride. mdpi.compsu.edu

Another approach to a related compound, methyl 3-aminocrotonate, involves reacting methyl acetoacetate (B1235776) with ammonia (B1221849). researchgate.netgoogle.com This reaction can be carried out in the presence of water at a controlled temperature to yield the desired product. google.com

Hydrochloride Salt Formation Techniques

In many synthetic procedures, the amino acid methyl ester is prepared as its hydrochloride salt. mdpi.compsu.edu This is often a direct consequence of using reagents like thionyl chloride or trimethylchlorosilane in methanol for the esterification process. mdpi.compsu.edugoogle.com The formation of the hydrochloride salt can be advantageous for several reasons. It often results in a crystalline solid that is easier to handle, purify through recrystallization, and store compared to the free base, which may be an oil or a less stable solid. The general procedure involves dissolving the amino acid in methanol, adding the chlorinating agent (e.g., trimethylchlorosilane), and stirring at room temperature until the reaction is complete. mdpi.compsu.edu The solvent is then evaporated to yield the amino acid methyl ester hydrochloride. mdpi.compsu.edu

Stereoselective Synthesis Approaches for Specific Isomers

For applications requiring specific stereoisomers, enantioselective synthesis methods are employed. While the general synthesis of α-amino acids often yields a racemic mixture, techniques have been developed to produce specific enantiomers. libretexts.org One common strategy starts with a chiral precursor. For instance, the synthesis of the four stereoisomers of methyl 2-hydroxy-3-methylpentanoate begins with the corresponding chiral amino acids: L-isoleucine, D-isoleucine, L-allo-isoleucine, or D-allo-isoleucine. researchgate.net

Another approach involves the use of chiral catalysts. For example, coordination complexes of rhodium(I) with chiral diphosphine ligands have proven effective in the enantioselective synthesis of α-amino acids. libretexts.org These methods, while more complex, are crucial for producing enantiomerically pure compounds for specialized applications.

Industrial Scale Synthesis Considerations

Transitioning from laboratory-scale synthesis to industrial production introduces a new set of challenges and considerations. The focus shifts towards process optimization, efficiency, and robust purification techniques to ensure a high-purity product at a larger scale.

Process Optimization and Efficiency

For industrial production, the efficiency of the synthetic route is paramount. This involves optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. For instance, in the synthesis of methyl 3-aminocrotonate, an industrially relevant intermediate, reacting methyl acetoacetate with ammonia in the presence of a specific amount of water within a defined temperature range (35-70°C) has been shown to be advantageous. google.com This method avoids the need for organic solvents, which can pose fire and explosion risks, and results in high utilization efficiency of the manufacturing apparatus. google.com

The choice of reagents is also critical. While methods like the Hell–Volhard–Zelinskii reaction followed by amination can produce α-amino acids, they may not be the most efficient or environmentally friendly for large-scale synthesis. libretexts.org The amidomalonate synthesis offers a more general and often more efficient alternative for preparing a variety of α-amino acids. libretexts.org

Purification Techniques for High Purity Product

Achieving high purity is a critical final step in the manufacturing process. Common purification techniques include distillation, recrystallization, and chromatography. The choice of method depends on the physical properties of the compound and the nature of the impurities.

For compounds that are solids, such as the hydrochloride salt of this compound, recrystallization is a powerful purification method. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize out while impurities remain in the solution.

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues from this compound can be systematically approached by targeting its three main functional components: the amino group, the ester group, and the pentanoate backbone.

Chemical Modifications of the Amino Group

The secondary amino group in this compound is a key site for introducing structural diversity. Standard organic transformations can be employed to generate a variety of derivatives.

One of the most common modifications is N-alkylation , which can be achieved through reactions with alkyl halides. This reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of the alkylating agent allows for the introduction of a wide array of substituents, from simple alkyl chains to more complex functionalized moieties. For instance, reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, provides an alternative and often milder route to N-alkylation. vaia.com

N-acylation represents another facile method for derivatizing the amino group. Reaction with acyl chlorides or acid anhydrides under basic conditions leads to the formation of the corresponding amides. This transformation is generally high-yielding and allows for the incorporation of various acyl groups, including those with aromatic or heterocyclic components, thereby significantly expanding the chemical space of the resulting analogues.

The amino group can also be converted into other functional groups. For example, treatment with nitrous acid can lead to the corresponding diazonium salt, which can then be subjected to a variety of substitution reactions. Furthermore, the formation of sulfonamides via reaction with sulfonyl chlorides offers another avenue for modification, introducing a stable and often biologically relevant functional group.

Table 1: Representative Chemical Modifications of the Amino Group

| Reaction Type | Reagents and Conditions | Product Class |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | N-Alkyl-3-amino-3-methylpentanoate |

| Reductive Amination | Aldehyde or Ketone, NaBH₃CN or H₂, Catalyst | N-Alkyl-3-amino-3-methylpentanoate |

| N-Acylation | Acyl chloride or Acid anhydride, Base | N-Acyl-3-amino-3-methylpentanoate |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-3-amino-3-methylpentanoate |

Ester Group Transformations

The methyl ester functionality of this compound provides a handle for further synthetic manipulations. mdpi.com

Hydrolysis of the ester to the corresponding carboxylic acid, 3-amino-3-methylpentanoic acid, is a fundamental transformation. This is typically achieved under basic conditions using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. The resulting carboxylic acid serves as a versatile intermediate for a range of subsequent reactions.

Once the carboxylic acid is obtained, it can be converted into a variety of other ester derivatives through re-esterification . This can be accomplished using standard methods such as Fischer-Speier esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by activating the carboxylic acid (e.g., as an acyl chloride or with a coupling agent) followed by reaction with an alcohol. This allows for the introduction of different alkyl or aryl groups at the ester position, which can modulate the compound's physicochemical properties.

Furthermore, the carboxylic acid can be coupled with amines to form amides . This transformation, typically facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a cornerstone of peptide synthesis and can be used to generate a diverse library of amide derivatives of 3-amino-3-methylpentanoic acid.

The ester group can also be reduced to the corresponding primary alcohol, 3-amino-3-methylpentan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up another set of possibilities for derivatization at the terminal position of the carbon chain.

Table 2: Key Transformations of the Ester Group

| Reaction Type | Reagents and Conditions | Intermediate/Product Class |

| Hydrolysis | NaOH or KOH (aq), then H₃O⁺ | 3-Amino-3-methylpentanoic acid |

| Re-esterification | Alcohol, Acid catalyst or Coupling agent | Alkyl/Aryl 3-amino-3-methylpentanoate |

| Amide Formation | Amine, Coupling agent (e.g., DCC, EDC) | 3-Amino-3-methylpentanamide derivatives |

| Reduction | LiAlH₄, then H₂O | 3-Amino-3-methylpentan-1-ol |

Structural Elaboration via Pentanoate Backbone Modification

Modification of the pentanoate backbone of this compound presents a more challenging yet powerful strategy for generating structurally unique analogues. These modifications often require multi-step synthetic sequences.

One approach involves the synthesis of analogues with substituents on the carbon chain . This can be achieved by starting from appropriately substituted precursors. For example, variations in the initial steps of the synthesis of 3-amino-3-methylpentanoic acid could introduce alkyl or other functional groups at various positions along the pentanoate chain. The synthesis of β-amino acids can be achieved through various methods, including the addition of nucleophiles to α,β-unsaturated esters or the rearrangement of α-amino acids. By choosing appropriately substituted starting materials for these syntheses, a wide range of backbone-modified analogues can be accessed.

Another strategy involves the modification of the stereochemistry at the C3 position. While the parent compound discussed here is achiral, the introduction of a substituent at a different position on the backbone could create one or more stereocenters. Stereoselective synthetic methods could then be employed to control the configuration of these centers, leading to the formation of specific stereoisomers with potentially distinct biological activities. The incorporation of β-amino acid residues into peptides is a known strategy for creating molecules with altered conformations and improved pharmacokinetic properties. nih.gov

More complex modifications could involve ring-closing reactions to form cyclic derivatives. For instance, if a suitable functional group is introduced at the C5 position of the pentanoate chain, it could potentially react with the amino group to form a lactam, a cyclic amide. The size of the resulting ring would depend on the position of the reacting functional group.

Table 3: Approaches for Pentanoate Backbone Modification

| Modification Strategy | Conceptual Approach | Potential Outcome |

| Introduction of Substituents | Utilization of substituted precursors in the synthesis of the β-amino acid. | Analogues with functional groups on the carbon chain. |

| Stereochemical Variation | Stereoselective synthesis to control the configuration of newly introduced stereocenters. | Enantiomerically pure or diastereomerically enriched analogues. |

| Cyclization | Intramolecular reaction between the amino group and a functional group on the backbone. | Lactam and other cyclic derivatives. |

Chemical Reactivity and Mechanistic Studies

Comprehensive Analysis of Reaction Types

While specific oxidation studies on Methyl 3-amino-3-methylpentanoate are not extensively documented, the reactivity of the constituent functional groups suggests several potential oxidation pathways. The secondary amine can be oxidized to various products, such as hydroxylamines or nitrones, depending on the oxidizing agent employed. The carbon backbone may be susceptible to oxidation under harsh conditions. A key reaction involving oxidation is the use of photoredox catalysis on related amino acid derivatives, where an amino carboxylate can be oxidized by a photoexcited catalyst complex, triggering subsequent reactions like radical decarboxylation. nih.gov

The ester functionality of this compound can be readily reduced to a primary alcohol, yielding the corresponding β-amino alcohol, 3-amino-3-methylpentan-1-ol. This transformation is typically achieved using hydride-based reducing agents. For the broader class of β-amino esters, various reducing conditions have been explored. For instance, the stereoselective reduction of related β-enamino esters to β-amino esters is effectively accomplished with reagents like sodium triacetoxyborohydride (B8407120) in acetic acid. acs.org Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) is another effective method for reducing related nitro groups to amines while potentially preserving the ester, though it can also be used to reduce other functionalities under different conditions. sciencemadness.org

| Reaction Type | Reagent | Solvent | Product | Reference |

| Ester Reduction | Hydride Agents (e.g., LiAlH₄) | Ethereal Solvents | 3-amino-3-methylpentan-1-ol | N/A |

| Related Nitro Reduction | H₂, Pd/C | Methanol (B129727) | Corresponding Amine | sciencemadness.org |

| Related Enamino Ester Reduction | NaBH(OAc)₃ | Acetic Acid | Corresponding β-Amino Ester | acs.org |

The amino group of this compound is nucleophilic and can participate in various substitution reactions. A significant application of this reactivity is in the synthesis of poly(β-amino ester)s (PBAEs). nih.govnih.gov In these polymerization reactions, the nucleophilic amine of a molecule like this compound would add to an α,β-unsaturated carbonyl compound, such as a diacrylate, in a Michael-type addition. nih.govresearchgate.net This process forms biodegradable polymers with applications in drug delivery and gene transfer. nih.govrsc.org The ester group can also undergo nucleophilic acyl substitution, where the methoxy (B1213986) group is displaced by other nucleophiles, although this is generally less facile than reactions at the amine.

The formation of an amide bond is a cornerstone reaction for β-amino esters, enabling their incorporation into peptide chains to form β-peptides. acs.orgnih.gov These β-peptides can adopt stable secondary structures like helices and are resistant to proteolytic degradation, making them of high interest in medicinal chemistry. nih.gov

The amidation can be performed in several ways:

Direct Amidation: The ester can react directly with an amine, often at elevated temperatures or with a catalyst, to form the corresponding amide. More advanced methods allow for the direct amidation of unprotected amino acids (formed from the hydrolysis of the ester) using borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] or specialized silane (B1218182) reagents. tomsheppard.infotcichemicals.comorganic-chemistry.org These reagents activate the carboxylic acid and can form a cyclic intermediate with the amino acid, facilitating nucleophilic attack by an external amine. tomsheppard.infoorganic-chemistry.org

Peptide Coupling: After hydrolysis of the methyl ester to the free carboxylic acid (3-amino-3-methylpentanoic acid), standard peptide coupling protocols can be used. This involves activating the carboxyl group with coupling reagents such as carbodiimides (e.g., DCC) or uronium/phosphonium salts (e.g., HATU, HBTU) in the presence of a base, followed by the addition of an amine nucleophile. bachem.com

| Reagent/Method | Description | Key Feature | Reference |

| B(OCH₂CF₃)₃ | Borate ester-mediated direct amidation | Enables reaction without protection of the amino group. | tomsheppard.infotcichemicals.com |

| MTFPSCl₂/imidazole | Dichlorosilane-mediated amidation | Activates the carboxy group and protects the α-amino group in situ. | organic-chemistry.org |

| HATU/HBTU | Uronium-based peptide coupling reagents | Highly efficient for forming peptide bonds with low racemization. | bachem.com |

Transamination is a crucial biochemical reaction for amino acids, catalyzed by enzymes called transaminases or aminotransferases. youtube.comtaylorandfrancis.com For β-amino acids like 3-amino-3-methylpentanoic acid (the hydrolyzed form of the ester), specific ω-transaminases (ω-TAs) are responsible for this transformation. nih.gov The reaction involves the transfer of the amino group from the β-amino acid to an α-keto acid acceptor (like α-ketoglutarate or pyruvate). youtube.comtaylorandfrancis.com This process is reversible and results in the formation of a new amino acid and a β-keto ester, 3-methyl-3-oxopentanoate. Transamination is a key step in both the synthesis and the catabolism of amino acids. taylorandfrancis.comcarewellpharma.in

Decarboxylation involves the removal of the carboxyl group (as CO₂) from the corresponding β-amino acid, which can be formed by the hydrolysis of this compound. The direct decarboxylation of amino acids often requires harsh conditions. However, several catalytic methods have been developed:

Thermal Decarboxylation: Heating the amino acid in a high-boiling solvent in the presence of a ketone co-reagent can facilitate decarboxylation through the formation of an imine intermediate. google.com

Photoredox Catalysis: Modern methods utilize dual palladium and photoredox catalysis to achieve decarboxylative coupling under mild, room-temperature conditions. nih.gov In this process, the amino acid derivative is oxidized by a photocatalyst, which triggers radical decarboxylation to form an α-amino radical that can then be functionalized, for example, through allylation. nih.govacs.org

Reaction Mechanisms and Kinetic Investigations

The reactivity of this compound is primarily dictated by the interplay between its nucleophilic amino group and the electrophilic ester functionality. The steric hindrance around the tertiary amine is a critical factor influencing reaction pathways and rates.

Studies on analogous β-amino esters, such as methyl 3-aminocrotonate, offer insights into potential reaction mechanisms. For instance, the acylation of methyl 3-aminocrotonate with acid chlorides can lead to either N-acylation or C-acylation, with the outcome being highly dependent on the reaction conditions, including the choice of base and the nature of the acylating agent. niscpr.res.in In the case of this compound, the tertiary nature of the amino group would likely disfavor direct N-acylation due to steric hindrance, potentially making C-acylation at the α-carbon a more plausible, albeit challenging, transformation.

Table 1: Potential Reactions and Mechanistic Considerations for this compound

| Reaction Type | Potential Reagents | Expected Mechanism | Key Influencing Factors |

| Acylation | Acid chlorides, Anhydrides | N-acylation (less likely), C-acylation | Steric hindrance, Basicity of the medium, Electrophilicity of the acylating agent |

| Alkylation | Alkyl halides | N-alkylation, C-alkylation | Steric hindrance, Nucleophilicity of the amine, Solvent polarity |

| Hydrolysis | Acid or Base | Ester hydrolysis | pH, Temperature |

| Reduction | Reducing agents (e.g., LiAlH4) | Reduction of the ester to an alcohol | Strength of the reducing agent |

Catalytic Transformations Involving this compound

The bifunctional nature of this compound makes it a potential substrate for various catalytic transformations. The amino group can act as a directing group or a ligand for a metal catalyst, while the ester can participate in a range of catalytic cycles.

While no specific catalytic transformations involving this compound have been reported, the broader class of β-amino esters is known to participate in several catalytic reactions. For instance, β-amino esters can be synthesized via catalytic methods, and it is conceivable that they could undergo reverse or related catalytic processes. organic-chemistry.org The development of catalysts for the functionalization of sterically hindered amines and esters is an active area of research. Potential catalytic reactions could include:

Asymmetric transformations: Chiral catalysts could be employed to achieve enantioselective modifications at the α- or β-positions, provided a suitable reaction pathway can be established.

Cross-coupling reactions: The amino group could potentially direct C-H activation at adjacent positions, enabling cross-coupling with various partners under transition metal catalysis.

Ring-closing metathesis: If appropriately functionalized, the compound could undergo ring-closing metathesis to form cyclic amino acid derivatives.

Reactivity in Multicomponent and Cyclization Reactions

Multicomponent reactions (MCRs) and cyclization reactions are powerful tools for the rapid construction of complex molecular architectures. The structure of this compound suggests its potential as a building block in such transformations.

Although direct examples involving this compound are absent from the literature, the reactivity of β-amino esters in MCRs like the Ugi and Pictet-Spengler reactions is well-documented. nih.govacs.org However, the tertiary nature of the amino group in this compound would likely impede its participation in classical Ugi reactions, which typically require primary or secondary amines.

In the context of cyclization reactions, intramolecular transformations could be envisioned. For example, if the ester were converted to a more reactive derivative, intramolecular cyclization onto an appropriately positioned functional group could lead to the formation of heterocyclic structures. Studies on the intramolecular cyclization of ω-imino-esters to form polycyclic β-lactams and cyclic β-amino acid derivatives demonstrate the potential for such strategies. nih.gov The steric hindrance of the gem-diethyl group at the β-position would undoubtedly influence the feasibility and stereochemical outcome of any cyclization.

Table 2: Potential Multicomponent and Cyclization Reactions

| Reaction Type | Plausible Reaction Partners/Conditions | Potential Products | Challenges |

| Modified Ugi Reaction | Isocyanides, Carbonyl compounds, Carboxylic acids (under specific catalysis) | Highly substituted peptide-like structures | Steric hindrance of the tertiary amine |

| Intramolecular Cyclization | Activation of the ester group, presence of an internal nucleophile | Lactams, Cyclic amino acids | Ring strain, Stereochemical control |

Stereochemical Aspects and Chiral Recognition

Importance of Stereoisomerism in Chemical and Biochemical Systems

Stereoisomerism, the arrangement of atoms in molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space, is a fundamental concept in chemistry and biology. Molecules that are non-superimposable mirror images of each other are known as enantiomers. The presence of a single chiral center, such as the C3 atom in methyl 3-amino-3-methylpentanoate, gives rise to a pair of enantiomers, designated as (R)- and (S)-isomers.

In biological systems, the specific three-dimensional structure of a molecule is often crucial for its function. Enzymes and receptors are themselves chiral, and as a result, they frequently interact differently with the enantiomers of a chiral compound. This stereoselectivity can lead to one enantiomer of a drug being therapeutically active while the other is inactive or even harmful. Therefore, the ability to synthesize and analyze single enantiomers of chiral molecules is of paramount importance in medicinal chemistry and pharmacology.

The study of stereoisomerism extends beyond biological activity to influence the physical properties of compounds, such as their melting points, boiling points, and solubility, as well as their chemical reactivity, particularly in reactions involving other chiral molecules or catalysts.

Chiral Synthesis and Resolution Techniques

The synthesis of a single enantiomer of a chiral compound like this compound presents a significant challenge, primarily due to the presence of a quaternary stereocenter. Several strategies can be employed to obtain enantiomerically pure forms of such molecules.

Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly. For β-amino esters with a quaternary α-carbon, methods like the Mannich reaction using chiral catalysts or auxiliaries can be effective. acs.orgnih.gov For instance, the use of proline-catalyzed direct asymmetric Mannich reactions has been successful in synthesizing quaternary β-formyl α-amino acid derivatives with high enantioselectivity. nih.gov Another approach involves the catalytic asymmetric synthesis of β2,2-amino acids, where a quaternary carbon is constructed via palladium-catalyzed decarboxylative allylation. nih.gov These methodologies could potentially be adapted for the synthesis of this compound.

Chiral Resolution: This technique involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. Enzymatic resolution is a powerful method for this purpose. Lipases, for example, can selectively catalyze the reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. Studies on the resolution of β-amino esters using enzymes like Candida antarctica lipase (B570770) have shown good enantioselectivity. researchgate.net This enzymatic approach could be a viable method for resolving a racemic mixture of this compound. Another resolution technique is chromatography using a chiral stationary phase (CSP), which can separate enantiomers based on their differential interactions with the chiral selector of the CSP. yakhak.org

The table below summarizes some general approaches applicable to the chiral synthesis and resolution of compounds structurally related to this compound.

| Technique | Description | Potential Applicability to this compound | Key Findings from Related Studies |

|---|---|---|---|

| Asymmetric Mannich Reaction | A carbon-carbon bond-forming reaction that can create a new chiral center. The use of a chiral catalyst directs the reaction to favor the formation of one enantiomer. | Could be used to construct the C2-C3 bond, establishing the quaternary chiral center at C3 with a specific stereochemistry. | Proline-catalyzed reactions have yielded quaternary amino acid derivatives with excellent yields and enantioselectivities. acs.orgnih.gov |

| Catalytic Asymmetric Allylation | Palladium-catalyzed reactions can be used to form quaternary carbon centers. | A potential route to synthesize the carbon skeleton and introduce the chiral center in a controlled manner. | Successful in the synthesis of β2,2-amino acids. nih.gov |

| Enzymatic Kinetic Resolution | Utilizes enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | A promising method for separating a racemic mixture of this compound. | Lipases from Candida antarctica have shown good enantioselectivity in the resolution of β-amino esters. researchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | A chromatographic technique that uses a chiral stationary phase to separate enantiomers. | Can be used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers. | Polysaccharide-based chiral stationary phases are effective for the separation of chiral amines and amino acid esters. yakhak.org |

Diastereomeric and Enantiomeric Studies

Enantiomeric Analysis: The enantiomeric excess (ee) of a sample, which is a measure of the purity of an enantiomer, can be determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent. Chiral HPLC is a widely used method for separating and quantifying enantiomers. yakhak.org

Diastereomeric Analysis: In cases where a molecule has more than one chiral center, diastereomers can be formed. Diastereomers have different physical properties and can be separated by standard chromatographic techniques like column chromatography or HPLC. Their relative abundance (diastereomeric ratio, dr) can be determined by methods such as NMR spectroscopy. For the synthesis of molecules with multiple stereocenters, controlling the diastereoselectivity of the reaction is a key challenge. For instance, in the synthesis of anti-β-amino-α-hydroxy esters, dynamic kinetic resolution has been employed to achieve high diastereo- and enantioselectivity. nih.gov

Although this compound itself has only one stereocenter, its derivatives or precursors in a synthetic route might contain multiple stereocenters, making diastereomeric studies relevant.

Applications in Asymmetric Catalysis

Chiral amino acids and their derivatives are valuable ligands in asymmetric catalysis, where they can coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. While there are no specific reports on the use of this compound in this context, its structural features suggest potential applications.

The amino and ester functional groups can act as coordination sites for metal ions. If a single enantiomer of this compound were to be synthesized, it could potentially be used as a chiral ligand in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and cycloadditions. The steric bulk provided by the ethyl and methyl groups at the quaternary center could influence the selectivity of the catalyzed reaction. The development of new chiral ligands is an active area of research, and novel structures like enantiomerically pure this compound could contribute to the expansion of the catalyst toolbox for asymmetric synthesis.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Methyl 3-amino-3-methylpentanoate, the spectrum would be characterized by specific chemical shifts and splitting patterns corresponding to the ethyl, methyl, and methoxy (B1213986) groups, as well as the amine protons. The integration of these signals would confirm the number of protons in each unique environment. While specific experimental data for this exact isomer is not widely published, related compounds such as 3-methylpentane (B165638) exhibit complex spectra due to the protons on adjacent carbons splitting each other's signals. docbrown.info The protons of the two CH₃ groups in 3-methylpentane, for instance, are equivalent and produce a single signal, as would be expected for the two methyl groups attached to the same carbon in the target molecule. docbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a count of the unique carbon atoms in a molecule. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbon of the ester, the quaternary carbon bonded to the amine, the methoxy carbon, and the carbons of the ethyl and methyl groups. The chemical shifts of these signals are indicative of their electronic environment. For example, the spectrum of the related molecule 3-methylpentane shows four distinct signals, confirming the four unique carbon environments in its structure. docbrown.info Similarly, ¹³C-NMR data for other amino acid methyl esters provide reference points for the expected chemical shifts of the carbonyl and alpha-carbons. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of Methyl 2-amino-3-methylpentanoate, an isomer of the target compound, is 145.20 g/mol . sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the analysis of volatile and thermally stable compounds. nist.gov For amino acid derivatives, GC-MS analysis often involves a derivatization step to increase volatility. nist.gov The mass spectrum of a related compound, 2-Amino-3-methylpentanoic acid, shows characteristic fragmentation patterns that can be used for its identification. nih.gov The GC-MS analysis of the target compound would provide a retention time characteristic of its volatility and a mass spectrum revealing its molecular ion peak and specific fragmentation pathways, aiding in its structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of less volatile or thermally labile compounds, as it separates compounds in the liquid phase before they enter the mass spectrometer. nih.govyoutube.com This method is particularly well-suited for the analysis of amino acids and their esters, often without the need for derivatization. shimadzu.comchromsystems.com The LC-MS analysis of 2-Amino-3-methylpentanoic acid using an LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) instrument reveals a precursor ion [M+H]⁺ at m/z 132.1019, which corresponds to the protonated molecule of the underivatized amino acid. nih.gov For this compound, LC-MS would be expected to show a protonated molecular ion [M+H]⁺ corresponding to its molecular weight, and the retention time would depend on the specific column and mobile phase used. sielc.com

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aliphatic amino acid esters like this compound, which lack significant chromophores, the UV absorption is generally weak and occurs at lower wavelengths. researchgate.netnih.gov The primary electronic transitions are typically n → σ* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms.

Recent studies have indicated that even non-aromatic, monomeric proteins can exhibit absorption in the near UV-visible region due to charge transfer transitions between charged amino acid side chains. nih.govrsc.org While this compound is a single molecule, intermolecular interactions in a concentrated sample or in certain solvents might lead to weak, broad absorption bands. However, for analytical purposes, derivatization is often employed to introduce a chromophore and enhance UV detectability, especially in chromatographic methods. nih.gov Without derivatization, the UV-Vis spectrum of this compound is expected to show a low-intensity end absorption towards the far UV region, with no distinct peaks in the 250-800 nm range.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Spectral Region | Expected Absorption | Probable Electronic Transition |

| Far-UV (<220 nm) | Strong | n → σ* |

| Near-UV (220-400 nm) | Very Weak to None | - |

| Visible (400-800 nm) | None | - |

Note: This table is based on the general properties of aliphatic amino acid esters. Specific experimental data for this compound is not widely available.

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its potential isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acid esters. For purity determination of this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Given that underivatized amino acids can be challenging to retain and detect, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (Fmoc) can be employed to enhance chromatographic retention and UV or fluorescence detection. nih.gov However, direct analysis is also possible, often requiring specific column chemistries and mobile phase additives to achieve adequate separation and peak shape. The use of ion-pairing reagents in the mobile phase can also be effective for the analysis of zwitterionic compounds. acs.org

Table 2: Illustrative RP-HPLC Method for a β-Amino Acid Ester Analog

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or after derivatization |

| Temperature | Ambient |

Note: This is a representative method. Specific conditions for this compound would require method development and optimization.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. waters.com The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

For the analysis of amino acids, UPLC-based methods, often coupled with mass spectrometry (UPLC-MS), provide a powerful tool for both qualitative and quantitative analysis. acs.orgspringernature.com Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a well-established method for the UPLC analysis of amino acids, offering excellent sensitivity and reproducibility. waters.com

Table 3: Representative UPLC System Parameters for Amino Acid Analysis

| Parameter | Specification |

| System | ACQUITY UPLC or similar |

| Column | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) waters.com |

| Mobile Phase | A: Aqueous buffer, B: Acetonitrile with an appropriate modifier |

| Flow Rate | 0.2 - 0.6 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Injection Volume | 1-5 µL |

Note: These are typical parameters for UPLC systems. The specific method for this compound would need to be developed and validated.

Enantioselective Chromatography

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers (R and S). Enantioselective chromatography is crucial for separating these stereoisomers, which is often a regulatory requirement for chiral drug substances. This can be achieved through direct or indirect methods.

The direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govsigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives. yakhak.org The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. google.com

For β-amino acids and their esters, both direct and indirect chiral HPLC methods have been successfully developed. aminer.orgresearchgate.net

Table 4: Approaches to Enantioselective Separation of Amino Acid Esters

| Method | Principle | Typical Stationary Phase | Mobile Phase |

| Direct | Differential interaction with a Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® series) or macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™ series) | Normal Phase (e.g., Hexane/Ethanol) or Reversed-Phase (e.g., Acetonitrile/Water with additives) |

| Indirect | Formation of diastereomers with a chiral derivatizing agent | Standard achiral (e.g., C18) | Dependent on the properties of the diastereomers |

Elemental Analysis and Microanalysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic molecule like this compound (C7H15NO2), this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The oxygen content is usually determined by difference.

The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. The molar mass of C7H15NO2 is 145.20 g/mol . wikipedia.orgnist.gov

Table 5: Theoretical Elemental Composition of this compound (C7H15NO2)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 57.90 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 10.41 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.65 |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.04 |

| Total | 145.202 | 100.00 |

Note: These are theoretical values. Experimental results should be within ±0.4% of these values to be considered acceptable.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 3-amino-3-methylpentanoate as a Versatile Building Block

This compound serves as a versatile precursor in a variety of chemical transformations. Its bifunctional nature, possessing both an amine and an ester group, allows for selective reactions at either end of the molecule. The amino group can undergo N-alkylation, acylation, and arylation, while the ester functionality is amenable to hydrolysis, amidation, and reduction.

The steric bulk provided by the two methyl groups at the α-position to the nitrogen atom imparts unique reactivity and stability to its derivatives. This steric hindrance can influence the stereochemical outcome of reactions, making it a useful chiral auxiliary or a component in asymmetric synthesis. Furthermore, the lack of an α-hydrogen atom prevents epimerization, a common side reaction in peptide synthesis, which enhances the stability of peptides and peptidomimetics incorporating this residue.

Role in the Synthesis of Complex Molecular Architectures

The incorporation of this compound into larger molecules can significantly influence their three-dimensional structure. The gem-dimethyl group restricts the conformational freedom around the adjacent peptide bond, leading to the formation of well-defined secondary structures such as helices and turns. This property is particularly valuable in the design of foldamers, which are synthetic oligomers that mimic the structure and function of natural biopolymers like proteins.

While specific examples of its use in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential as a key fragment in the construction of sterically demanding frameworks is recognized by synthetic chemists. Its ability to induce specific conformations makes it an attractive component for creating molecular scaffolds with tailored shapes and functionalities.

Precursor in Drug Discovery Research

The structural motifs present in this compound are of significant interest in medicinal chemistry. The incorporation of α,α-disubstituted amino acids into peptide-based drugs can enhance their metabolic stability and bioavailability.

Amino acid esters are a common strategy for creating prodrugs, which are inactive or less active forms of a drug that are converted to the active form in the body. While specific prodrugs based on this compound are not widely reported, the general principle involves masking a carboxylic acid group of a parent drug to improve its absorption or to target specific tissues. The ester moiety of this compound could be hydrolyzed by esterases in the body to release the active drug. The amino group, in turn, could be used to attach the prodrug moiety to a targeting vector.

The development of small molecule inhibitors often relies on the creation of molecules that can bind to the active site of an enzyme or receptor with high affinity and specificity. The rigid conformation imparted by the gem-dimethyl group of this compound can be advantageous in designing such inhibitors. By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher potency. This building block could be incorporated into scaffolds designed to target proteases, kinases, or other enzymes where conformational restriction is a key design element.

Utilization in Agrochemical Research

The principles of drug discovery often extend to agrochemical research. The need for potent, selective, and environmentally benign pesticides and herbicides drives the search for novel chemical entities. The structural features of this compound could be incorporated into new agrochemical candidates to enhance their efficacy and reduce their environmental impact. For instance, the increased metabolic stability conferred by the α,α-disubstituted amino acid structure could lead to longer-lasting pest control. However, specific applications of this compound in commercially available agrochemicals are not well-documented.

Applications in Specialty Chemical and Fine Chemical Production

Beyond pharmaceuticals and agrochemicals, this compound and its derivatives have potential applications in the production of specialty and fine chemicals. These can include:

Chiral Ligands: The amino group can be functionalized to create chiral ligands for asymmetric catalysis.

Polymer Additives: Incorporation into polymers can modify their physical properties, such as thermal stability and rigidity.

Building Blocks for Novel Materials: Its use in the synthesis of unique monomers can lead to the development of new materials with tailored properties for applications in electronics, optics, or separation technologies.

The following table provides an overview of the potential applications of this compound based on its structural features:

| Application Area | Key Structural Feature | Potential Benefit |

| Advanced Organic Synthesis | Bifunctionality (Amine and Ester) | Versatile reaction pathways |

| Complex Molecular Architectures | gem-Dimethyl Group | Conformational restriction, induction of secondary structures |

| Drug Discovery | α,α-Disubstituted Amino Acid | Enhanced metabolic stability, improved bioavailability |

| Agrochemical Research | Steric Hindrance | Increased potency and selectivity |

| Specialty Chemicals | Chiral Center (potential for resolution) | Component for chiral ligands and materials |

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies

The synthesis of sterically hindered compounds like Methyl 3-amino-3-methylpentanoate, which features a quaternary carbon center, presents a considerable challenge in organic synthesis. researchgate.net Future research will likely focus on overcoming these hurdles through the development of more efficient and selective synthetic strategies.

Emerging strategies that hold promise include:

Transition-Metal Catalysis: Recent advancements in transition-metal-catalyzed reactions, such as allylation, offer pathways to construct precursors for α,α-disubstituted amino acids with vicinal stereocenters. semanticscholar.org Exploring catalysts for the asymmetric synthesis of this compound could provide more direct and stereocontrolled routes.

Photoredox and N-Heterocyclic Carbene (NHC) Dual Catalysis: This innovative approach has been successfully applied to the synthesis of γ-amino esters with α-quaternary carbon centers. nih.gov Adapting this methodology could enable the three-component synthesis of α,α-disubstituted γ-amino esters, potentially offering a novel route to derivatives of this compound under mild conditions. nih.gov

Modular Synthesis Approaches: A novel two-bond disconnection strategy has been demonstrated for the modular assembly of α,α-diaryl α-amino esters. nih.gov This method, which involves the reaction of an α-keto ester with a Bi(V) arylating agent and an amine nucleophile, could be adapted for the synthesis of a diverse library of this compound analogs by varying the starting materials. nih.gov

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Transition-Metal Catalysis | Stereoselective formation of C-C bonds. | High stereocontrol and efficiency. |

| Photoredox and NHC Dual Catalysis | Three-component synthesis under mild conditions. | Rapid generation of diverse derivatives. nih.gov |

| Modular Synthesis | Modular assembly from independently variable reagents. nih.gov | Access to a wide range of structural analogs. |

Novel Applications in Interdisciplinary Fields

While the immediate applications of this compound may lie within traditional organic and medicinal chemistry, its structural motifs suggest significant potential in interdisciplinary fields. A particularly promising avenue is its use as a monomer for the synthesis of Poly(β-amino esters) (PBAEs).

PBAEs are a class of biodegradable and pH-responsive polymers with a wide range of biomedical applications. nih.govrug.nl The versatility in the structure of the building blocks allows for the creation of a library of polymers with diverse physicochemical properties. nih.gov Future research could explore the polymerization of this compound to create novel PBAEs with unique characteristics imparted by the quaternary carbon center.

Potential applications for such polymers include:

Drug Delivery: PBAEs can be formulated into various drug delivery systems for genes, anticancer drugs, and antimicrobial agents. nih.govrug.nl The specific structure of this compound could lead to polymers with enhanced stability or drug-loading capacity.

Gene Therapy: Cationic polymers derived from this monomer could be investigated as non-viral vectors for gene therapy, a field where PBAEs have already shown promise. virginia.edu

Biomaterials: The biodegradability and potential for tunable mechanical properties make these polymers interesting candidates for tissue engineering scaffolds and other biomaterials.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Areas for investigation include:

Stereodivergent Synthesis: For reactions that produce multiple stereoisomers, detailed mechanistic studies can uncover the factors controlling stereoselectivity. This knowledge is essential for developing highly enantioselective syntheses.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and predict the outcomes of new reactions.

Kinetic Studies: Detailed kinetic analysis of synthetic reactions can provide valuable insights into the reaction mechanism and help to identify rate-determining steps, allowing for targeted optimization of reaction conditions.

Integration with High-Throughput Screening and Combinatorial Chemistry

The principles of combinatorial chemistry, which involve the rapid synthesis of large libraries of related compounds, can be applied to this compound to generate a diverse collection of derivatives. researchgate.netresearchgate.net These libraries can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. researchgate.netbenthamscience.comslideshare.net

This integrated approach could accelerate the discovery of new drug candidates and functional molecules. For instance, a library of amides and peptides derived from this compound could be synthesized and screened for activity against a range of biological targets. The use of solid-phase synthesis and automated techniques can streamline the creation of these libraries. researchgate.netresearchgate.net

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to minimize environmental impact and enhance safety. ijirmps.orgrjpn.org Future research on the synthesis of this compound should prioritize the development of sustainable and environmentally friendly methods.

Key green chemistry principles that could be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. ijirmps.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Employing catalytic methods, including biocatalysis, to reduce energy consumption and the use of stoichiometric reagents.

Renewable Feedstocks: Investigating the possibility of deriving the starting materials for the synthesis of this compound from renewable resources.

The development of such green synthetic routes will not only reduce the environmental footprint of producing this compound but also align with the broader trend towards sustainable practices in the chemical industry. unife.itunibo.itskpharmteco.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-3-methylpentanoate, and how do reaction conditions influence yield?

- Methodology : Condensation reactions using β-keto ester intermediates (e.g., methyl bromoacetate and propionitrile) are viable, as demonstrated for structurally similar β-keto esters like Methyl 3-oxo-pentanoate . Optimize pH (neutral to slightly acidic) and temperature (40–60°C) to minimize side reactions. Catalysts such as triethylamine or palladium-based systems (under hydrogenation) may enhance selectivity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Resolve methyl and amino proton signals in CDCl3 or DMSO-d6. For example, the methyl group adjacent to the amino moiety typically appears as a singlet at δ ~1.2–1.5 ppm .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210–220 nm for purity assessment .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~146) and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

- Methodology : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Lyophilization is recommended for long-term storage of aqueous solutions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

- Methodology :

- Reaction Monitoring : Use in-situ FTIR to track carbonyl and amino group intermediates, identifying kinetic bottlenecks .

- DoE (Design of Experiments) : Vary catalyst loading, solvent polarity (e.g., THF vs. ethyl acetate), and temperature to map optimal conditions .

- Side Reaction Analysis : Characterize by-products (e.g., Schiff bases) via LC-MS and adjust protecting groups (e.g., Boc for amino groups) to suppress undesired pathways .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack at the ester carbonyl. The amino group’s electron-donating effect lowers the LUMO energy, increasing electrophilicity .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. DCM) on transition states to predict coupling efficiency with amino acids .

Q. What are the challenges in quantifying enantiomeric excess for chiral derivatives of this compound?

- Methodology :

- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Calibrate with racemic standards .

- Circular Dichroism (CD) : Correlate CD spectra (e.g., Cotton effects at 220–250 nm) with enantiomer ratios .

Data Contradictions & Validation

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Interlaboratory Validation : Cross-reference data with NIST or PubChem entries using standardized solvent systems and instrumentation .

- Crystallography : If crystalline, obtain single-crystal X-ray data to confirm structure and compare with computational predictions .

Applications in Drug Development

Q. What role does this compound play as a precursor in bioactive molecule synthesis?

- Methodology :

- Peptide Mimetics : Incorporate into β-amino acid scaffolds via solid-phase synthesis to enhance proteolytic stability .

- Prodrug Design : Ester hydrolysis in vivo can release active carboxylic acids (e.g., NSAID derivatives) .

Safety & Handling

Q. What precautions are necessary when handling this compound in aqueous environments?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.